N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide
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Overview
Description
N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide is an organic compound with a molecular formula of C15H14ClNO2. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide typically involves the reaction of 4-chloro-3-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or sodium hydrosulfide in polar solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxyphenyl-2-methylbenzamide.
Reduction: Formation of 4-chloro-3-methoxyaniline derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The benzamide moiety may also contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methoxyphenyl)acetamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(4-chloro-3-methoxyphenyl)-2-methoxybenzamide
Uniqueness
N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-12(10)15(18)17-11-7-8-13(16)14(9-11)19-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCTMUPHWVZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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